molecular formula C16H23BFNO3 B1445587 4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine CAS No. 873431-46-0

4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Cat. No. B1445587
CAS RN: 873431-46-0
M. Wt: 307.2 g/mol
InChI Key: YOJYRVSDQHWBGS-UHFFFAOYSA-N
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Description

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki reactions . They are typically stable to air and water, making them useful in a variety of applications .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS spectroscopies . Additionally, the single crystal structure of similar compounds has been determined by X-ray diffraction .


Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound is a colorless liquid or semi-solid at room temperature . More specific physical and chemical properties would depend on the exact structure of the compound.

Scientific Research Applications

Organic Synthesis Reactions

Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Cancer Treatment

These compounds have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Suzuki Reaction

Arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .

Fluorine-containing Drugs

The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Amide Local Anesthetics

Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .

Enzyme Inhibitors or Specific Ligand Drugs

In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .

Crystallographic and Conformational Analyses

The single crystal structure of the title compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s being used in a Suzuki reaction, it would act as a nucleophile, forming a new carbon-carbon bond .

Future Directions

The use of boronic esters in organic synthesis, particularly in carbon-carbon coupling reactions, is a well-established and active area of research . Future directions could include the development of new synthetic methods using this compound, or the exploration of its potential applications in medicinal chemistry or material science.

properties

IUPAC Name

4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJYRVSDQHWBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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